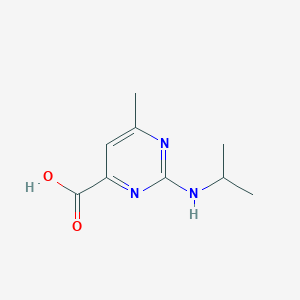

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Overview

Description

Pyridinyl-triazole compounds are a class of organic compounds containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . These compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, involves condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Other methods include cross-coupling reactions, intramolecular condensations, and reactions based on α-diazo-β-keto esters and carboxylic acid hydrazides .Chemical Reactions Analysis

Pyridinyl-triazole compounds can undergo various chemical reactions. For example, photocatalytic reactions have been reported with 4-cyanopyridine and tertiary aliphatic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl-triazole compounds can vary widely depending on their specific structure and substituents. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Scientific Research Applications

Amino-1,2,4-Triazoles in Industry and Agriculture

Amino-1,2,4-triazoles, including 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine, have been recognized as fundamental raw materials in the fine organic synthesis industry. They are extensively utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Remarkably, they also find application in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These compounds are employed in fields like applied sciences, biotechnology, energy, and chemistry. Specifically, in agriculture, they are crucial for manufacturing various insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrogen fertilizer nitrification (Nazarov et al., 2021).

Biomedical and Pharmacological Research

Triazole Derivatives in Drug Development

The triazole family, including derivatives like this compound, has been identified as a crucial class in the synthesis of new drugs due to their structural versatility and significant biological activities. Ongoing research focuses on developing novel triazole compounds with enhanced anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against neglected diseases. The need for efficient, green chemistry-oriented synthesis methods for these triazoles is emphasized, given the continuous emergence of new diseases and the ever-increasing resistance of pathogens to existing drugs (Ferreira et al., 2013).

Optical Sensor Development

Pyrimidine Appended Optical Sensors

Compounds like this compound are part of a broader group of compounds employed in synthesizing optical sensors and have various biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes. This review includes an extensive anthology of literature covering pyrimidine-based optical sensors from 2005 to 2020, indicating the compound's relevance in this innovative field (Jindal & Kaur, 2021).

Chemical Synthesis and Reactivity

Chemical Reactions and Properties of Triazole Derivatives

Studies indicate the significance of 1,2,4-triazole derivatives, including this compound, in various sectors such as pharmaceuticals, agriculture, and engineering. These derivatives are used for optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their low toxicity further elevates their utility across different domains. The review underscores the need for a comprehensive understanding of synthesis methods, chemical reactions, and the physico-chemical and biological properties of these derivatives (Parchenko, 2019).

Mechanism of Action

Target of Action

The primary target of the compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA.

Mode of Action

This compound interacts with its target, the PRS, by binding to the ATP-site of the enzyme . This interaction inhibits the function of PRS, thereby disrupting protein synthesis within the cell.

Biochemical Pathways

The inhibition of PRS by this compound affects the protein synthesis pathway . This disruption in protein synthesis can lead to a halt in cellular functions and growth, particularly in organisms that rely heavily on rapid protein production, such as the malaria parasite Plasmodium falciparum.

Pharmacokinetics

It is suggested that medicinal chemistry efforts are needed to optimize selectivity against hsprs while further improving antimalarial potency, pharmacokinetics, and physicochemical properties .

Result of Action

The result of the action of this compound is the inhibition of growth in resistant Plasmodium falciparum laboratory strains and the development of liver schizonts . This compound exhibits low-double-digit nanomolar activity against these strains .

Properties

IUPAC Name |

1-pyridin-4-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNUNVWEKYHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

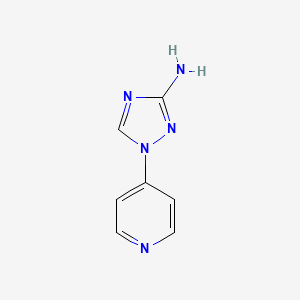

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)

![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)